molecular formula C23H32O8 B282418 Dipropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Dipropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No. B282418
M. Wt: 436.5 g/mol
InChI Key: XECKZJRXQSHIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the cyclohexane dicarboxylate family and has been shown to have a variety of biological effects. In

Mechanism of Action

The mechanism of action of Dipropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood. However, studies have shown that the compound may exert its anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, Dipropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that the compound can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of genes involved in cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dipropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments is its high potency and specificity. The compound has been shown to have a strong and selective inhibitory effect on NF-kB, making it a valuable tool for studying the role of this transcription factor in various biological processes. However, one limitation of using Dipropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments is its relatively high cost and limited availability.

Future Directions

There are several potential future directions for research on Dipropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. One area of interest is the compound's potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on the compound's potential as an anticancer agent, particularly in the treatment of solid tumors. Additionally, further studies could explore the mechanism of action of Dipropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate and its interactions with other signaling pathways and transcription factors.

Synthesis Methods

The synthesis of Dipropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a complex process that involves several steps. The starting materials for the synthesis include 3-ethoxy-4-hydroxybenzaldehyde, methyl acetoacetate, and dipropyl malonate. The reaction is catalyzed by a base, typically sodium methoxide or potassium carbonate, and the product is isolated through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

Dipropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as an anti-inflammatory agent. Studies have shown that Dipropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo.

properties

Molecular Formula

C23H32O8

Molecular Weight

436.5 g/mol

IUPAC Name

dipropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C23H32O8/c1-7-29-17-10-14(8-9-15(17)24)18-19(21(26)30-12(2)3)16(25)11-23(6,28)20(18)22(27)31-13(4)5/h8-10,12-13,18-20,24,28H,7,11H2,1-6H3

InChI Key

XECKZJRXQSHIAF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C)O

Origin of Product

United States

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